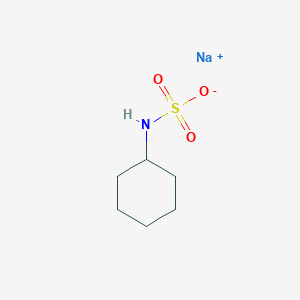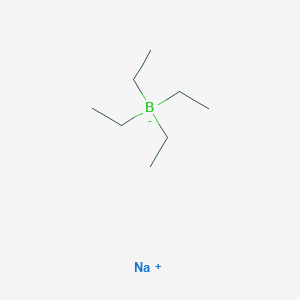
2-Amino-2-deoxy-D-gluconic acid
Overview
Description
2-Amino-2-deoxy-D-gluconic acid is a hexanoic acid with four hydroxy groups at C-3, C-4, C-5, C-6, and an amino group at C-2 . It is a component of bacterial lipopolysaccharides and is functionally related to D-gluconic acid .
Synthesis Analysis
The synthesis of 2-Amino-2-deoxy-D-gluconic acid can be achieved by air oxidation of D-glucosamine (2-amino-2-deoxy-D-glucose) catalyzed by glucose oxidase . A novel synthesis method was introduced, and its complex formation with Cu (II) was investigated to obtain the stability constant for its further applications to the food and pharmaceutical industries .Molecular Structure Analysis
The molecular formula of 2-Amino-2-deoxy-D-gluconic acid is C6H13NO6 . The IUPAC name is (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid .Chemical Reactions Analysis
The synthesis of 2-Amino-2-deoxy-D-gluconic acid involves the oxidation of D-glucosamine . Acetylation of 2-amino-2-deoxy-D-gluconic acid with acetyl chloride-pyridine gives 2,3-unsaturated six- and five-membered lactones .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-2-deoxy-D-gluconic acid is 195.17 g/mol . It is a conjugate acid of a 2-amino-2-deoxy-D-gluconate and a tautomer of a 2-amino-2-deoxy-D-gluconic acid zwitterion .Scientific Research Applications
Enzymatic Synthesis from D-Glucosamine Another method for producing 2-Amino-2-deoxy-D-gluconic acid involves enzymatic synthesis from D-glucosamine, as demonstrated by Pezzotti, Thérisod, and Thérisod (2005). This process utilizes air oxidation catalyzed by glucose oxidase to prepare the acid on a multigram scale (Pezzotti, Thérisod, & Thérisod, 2005).
Catalytic Synthesis on Supported Catalysts Wen-xiu and Wen-shui (2006) described a catalytic oxidation method using active charcoal-supported Pd-Bi catalysts. This technique successfully converts D-glucosamine to 2-Amino-2-deoxy-D-gluconic acid, highlighting its relevance in the production of sweeteners and condiments (Wen-xiu & Wen-shui, 2006).
Metal Complex Formation Research on metal complex formation with 2-Amino-2-deoxy-D-gluconic acid, such as with palladium(II), platinum(II), and iridium(III), indicates potential applications in coordination chemistry and possibly in biologically relevant processes (Krawielitzki & Beck, 2001).
Electrosynthesis at Gold Electrodes Tominaga, Nagashima, and Taniguchi (2007) explored the electrocatalytic oxidation of D-glucosamine at gold electrodes, identifying D-glucosaminic acid (2-Amino-2-deoxy-D-gluconic acid) as the oxidation product. This suggests potential applications in electrochemistry and analytical chemistry (Tominaga, Nagashima, & Taniguchi, 2007).
Applications in Polymer Synthesis The synthesis of sugar-like amino-carboxylic acids, including derivatives of 2-Amino-2-deoxy-D-gluconic acid, opens avenues in polymer chemistry, particularly in creating materials like polyamides (Poitout, Merrer, & Depezay, 1995).
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYKDFXCZBTLOO-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878848 | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3646-68-2, 6165-14-6 | |
| Record name | D-Glucosaminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosaminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-deoxy-D-gluconic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)
